molecular formula C7H7BrN2 B2413694 2-Bromo-5-cyclopropylpyrimidine CAS No. 1353855-47-6

2-Bromo-5-cyclopropylpyrimidine

Cat. No. B2413694
CAS RN: 1353855-47-6
M. Wt: 199.051
InChI Key: GVEMLFXIMNUSPX-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylpyrimidine is a chemical compound with the CAS Number: 1353855-47-6 and a linear formula of C7H7BrN2 . It has a molecular weight of 199.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 . This indicates that the molecule consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The bromine atom is attached to one of the carbon atoms in the ring, and a cyclopropyl group is attached to another carbon atom in the ring.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C and protected from light .

Scientific Research Applications

Antiviral Activity

2-Bromo-5-cyclopropylpyrimidine derivatives have been explored for their potential in antiviral therapy. Some derivatives show marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These derivatives exhibit antiretroviral activity comparable to reference drugs but are devoid of measurable toxicity at certain concentrations (Hocková et al., 2003).

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been used in palladium-catalyzed cross-coupling reactions for the efficient synthesis of substituted pyrimidine compounds. These synthetic routes are important for creating compounds with potential pharmaceutical applications (Goodby et al., 1996).

Radiosensitization in Cancer Therapy

Derivatives of this compound, such as halopyrimidines, have been studied for their potential as radiosensitizers in cancer therapy. These compounds are investigated for their ability to enhance the effectiveness of radiation therapy by sensitizing tumor cells to the effects of radiation (Kinsella, 1992).

Pharmaceutical Applications

Several studies have synthesized and evaluated derivatives of this compound for pharmaceutical applications. These include exploring their antiproliferative, antiviral, and cytotoxic activities against various cell lines and viruses. Such research is crucial for the development of new therapeutic agents (Shigeta et al., 1999).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEMLFXIMNUSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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